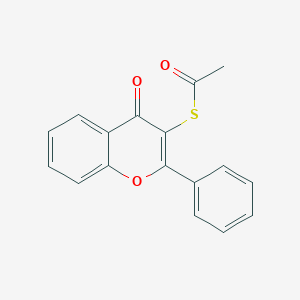
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate: is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of 2-hydroxyacetophenone with benzaldehyde to form the intermediate chalcone This intermediate is then cyclized using a base to form the benzopyran core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baicalin: A flavonoid with similar benzopyran structure, known for its anti-inflammatory and antioxidant properties.
Quercetin: Another flavonoid with a benzopyran core, widely studied for its health benefits.
Curcumin: A compound with a similar structure, known for its anti-inflammatory and anticancer properties.
Uniqueness
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate stands out due to its unique ethanethioate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
94953-69-2 |
|---|---|
Molekularformel |
C17H12O3S |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
S-(4-oxo-2-phenylchromen-3-yl) ethanethioate |
InChI |
InChI=1S/C17H12O3S/c1-11(18)21-17-15(19)13-9-5-6-10-14(13)20-16(17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
PTVCQAHXFYJPBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


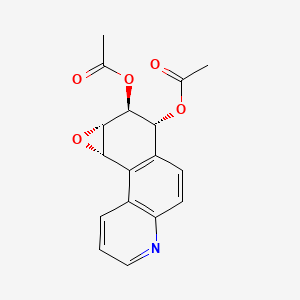
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)

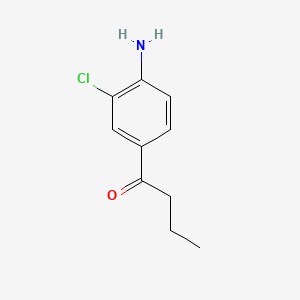
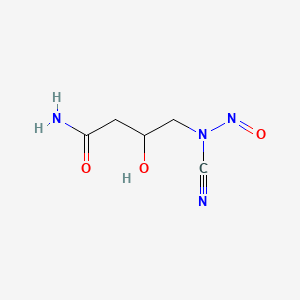
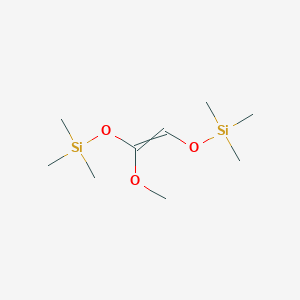

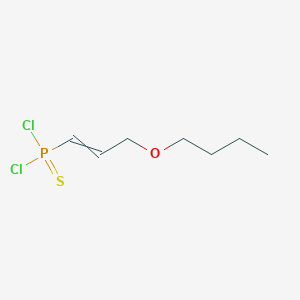
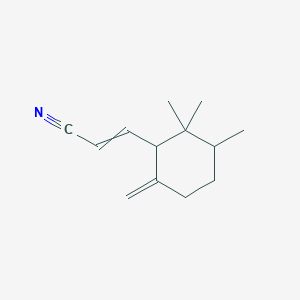
![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
![N-[(3-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14339964.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)

